Sigma-1 Receptor Affinity: N-Butyl Substituent Advantage
In a systematic SAR study of conformationally restricted bridged piperazines as sigma receptor ligands, the methyl ether derivative bearing an N-butyl substituent (compound 12b) exhibited high sigma-1 receptor affinity with a Ki value of 13.2 nM, achieving a sigma-2:sigma-1 selectivity ratio of 16 [1]. By contrast, the corresponding N-methyl derivative (13a) showed preferential sigma-2 affinity with a Ki of 30.4 nM for sigma-2, and compound 12a exhibited sigma-2 preference [1]. While N-butyl-4-ethylpiperazine-1-carboxamide itself is not the exact compound 12b (which contains a bridged piperazine scaffold), the data establish a class-level inference that the N-butyl substituent is a critical determinant for achieving sub-20 nM sigma-1 affinity in piperazine-carboxamide frameworks.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | N-butyl substituted analog (12b): Ki = 13.2 nM |
| Comparator Or Baseline | N-methyl analog (13a): Ki(sigma-2) = 30.4 nM; compound 12a: sigma-2 preference |
| Quantified Difference | N-butyl confers sigma-1 selectivity ratio of 16 vs. sigma-2; N-methyl shifts selectivity toward sigma-2 |
| Conditions | Radioligand binding competition assay; sigma-1 and sigma-2 sites in guinea pig brain or recombinant systems [1] |
Why This Matters
For research programs targeting sigma-1 receptor modulation, N-butyl substitution provides a quantifiable advantage in achieving nanomolar sigma-1 affinity with measurable sigma-2 selectivity, which N-methyl analogs do not replicate.
- [1] Weigl M, Wünsch B. Synthesis of bridged piperazines with sigma receptor affinity. Eur J Med Chem. 2007;42(10):1247-1262. PMID: 17420073. Data: N-butyl methyl ether 12b Ki(sigma1)=13.2 nM, selectivity sigma2:sigma1=16. View Source
